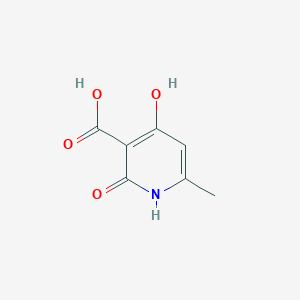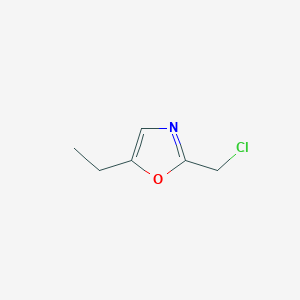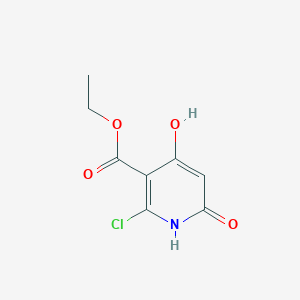
2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine
Descripción general
Descripción
“2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine” is a pyridine derivative. It contains a bromomethyl group, a chloro group, and a trifluoromethyl group attached to a pyridine ring .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine”, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine” is characterized by the presence of a bromomethyl group, a chloro group, and a trifluoromethyl group attached to a pyridine ring .Aplicaciones Científicas De Investigación
Agrochemicals
2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of agrochemicals. Its derivatives are primarily used for the protection of crops from pests. The trifluoromethylpyridine (TFMP) moiety, which is part of this compound, has been incorporated into more than 20 new agrochemicals that have acquired ISO common names . The unique combination of the fluorine atom’s physicochemical properties and the pyridine ring’s characteristics contribute to the biological activity of these derivatives.
Pharmaceutical Industry
In the pharmaceutical sector, several TFMP derivatives, including those related to 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine , have been approved for market use. These compounds are involved in the development of drugs due to their distinctive properties conferred by the fluorine atoms and pyridine structure . The demand for TFMP derivatives in pharmaceuticals is growing, with many candidates currently undergoing clinical trials.
Veterinary Medicine
The veterinary industry also benefits from the applications of TFMP derivatives. Two veterinary products containing the TFMP moiety have been granted market approval. These products are used to enhance the health and productivity of animals, showcasing the versatility of TFMP derivatives in various biological applications .
Synthesis of Pesticides
TFMP derivatives are crucial in the synthesis of pesticides. The high demand for 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a related compound, is a testament to the importance of TFMP derivatives in producing effective crop-protection products .
Chemical Synthesis
The compound serves as a substrate in palladium-catalyzed reactions, particularly in the arylation of Refomatsky reagents. This application is significant in the field of synthetic chemistry, where such reactions are used to construct complex molecules .
Development of Functional Materials
Advancements in the field of functional materials have been made possible by the development of organic compounds containing fluorine, such as TFMP derivatives. The incorporation of fluorine atoms into organic compounds is a key area of research due to the impact on biological activities and physical properties .
Biological Research
The unique characteristics of TFMP derivatives make them valuable in biological research. They are used to study the effects of fluorine-containing moieties on the biological activities of compounds. This research has implications for the discovery of new drugs and agrochemicals .
Environmental Science
In environmental science, the study of TFMP derivatives helps in understanding the environmental fate of fluorinated compounds. This is crucial for assessing the ecological impact of these compounds and developing environmentally friendly alternatives .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction is likely related to its ability to form stable, readily prepared, and environmentally benign organoboron reagents .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals .
Action Environment
The efficacy and stability of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine, like many chemicals used in reactions, can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactants. The compound is described as relatively stable and environmentally benign , suggesting that it can maintain its efficacy under a range of conditions.
Propiedades
IUPAC Name |
2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-5-1-4(7(10,11)12)2-6(9)13-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHFHJQVCKHBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CBr)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1441538.png)




![[(4-Methylphenyl)carbamoyl]sulfamyl chloride](/img/structure/B1441545.png)
![2-Boc-7-amino-2-azabicyclo[2.2.1]heptane](/img/structure/B1441546.png)


![(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B1441550.png)
![2-Methyl-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1441551.png)

